molecular formula C21H19BrClN5O4 B10903348 N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide

Cat. No.: B10903348
M. Wt: 520.8 g/mol
InChI Key: WXNINDUKXFWTDR-YSURURNPSA-N
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Description

N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a methoxy group, a nitro group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: Its ability to interact with biological molecules makes it useful for studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Methoxybenzohydrazide: A compound with a similar hydrazide moiety but lacking the pyrazole ring.

    2-Chloro-4-nitrobenzoic acid: A compound with similar aromatic substitution patterns but lacking the hydrazide and pyrazole groups.

Uniqueness

N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H19BrClN5O4

Molecular Weight

520.8 g/mol

IUPAC Name

N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C21H19BrClN5O4/c1-12-20(22)13(2)27(26-12)11-15-8-14(4-7-19(15)32-3)10-24-25-21(29)17-6-5-16(28(30)31)9-18(17)23/h4-10H,11H2,1-3H3,(H,25,29)/b24-10+

InChI Key

WXNINDUKXFWTDR-YSURURNPSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC)C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC)C)Br

Origin of Product

United States

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